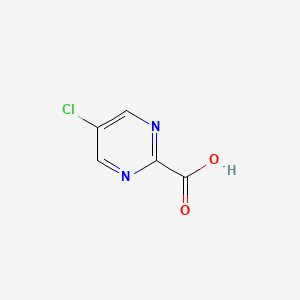

![molecular formula C10H14N2O2 B1278086 (2R)-2-氨基-3-[2-(氨基甲基)苯基]丙酸 CAS No. 1217601-79-0](/img/structure/B1278086.png)

(2R)-2-氨基-3-[2-(氨基甲基)苯基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

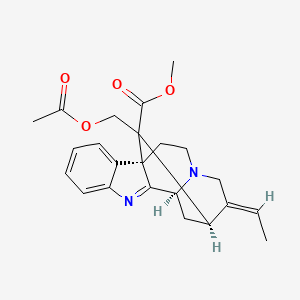

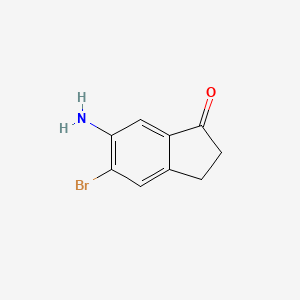

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a chiral compound that can be associated with various pharmacological activities. It is structurally related to amino acid derivatives and is of interest in the synthesis of pharmaceutical compounds. The compound's chirality is significant as it can influence the biological activity and metabolic pathways of the drug it is part of.

Synthesis Analysis

The synthesis of related chiral compounds often involves the use of chemo-enzymatic methods or optical resolutions. For instance, the chemo-enzymatic synthesis of diastereomers of 1-β-O-acyl glucuronides derived from racemic 2-arylpropanoic acid-class drugs involves specific steps to ensure the correct stereochemistry . Similarly, optically active derivatives of amino acids can be obtained through methods like preferential crystallization, which is used to achieve high optical purities of the desired enantiomers . These methods are crucial for obtaining the active isomer of a compound, which is necessary for the desired pharmacological effect .

Molecular Structure Analysis

The molecular structure of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid and its analogs is characterized by the presence of an amino group and a carboxylic acid function, which are typical features of amino acids. The stereochemistry of such compounds is determined using techniques like NMR spectroscopy, high-resolution mass spectrometry, and comparison with known standards . The absolute configuration of the chiral centers is essential for the biological activity of the compound.

Chemical Reactions Analysis

Compounds similar to (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid can undergo various chemical reactions, including ring closure reactions to form cyclic structures like indanones . The reactivity of such compounds can be influenced by the presence of substituents on the aromatic ring and the stereochemistry of the chiral centers. The chemical reactions are often optimized to improve the yield and selectivity of the desired product.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and stereochemistry. For example, the intrinsic degradation rate constants of diastereomers can differ significantly, which is important for their pharmacokinetic profiles . The metabolic stability of such compounds is also a key factor in their development as pharmaceutical agents, as it affects their in vivo efficacy and pharmacokinetics .

科学研究应用

1. Environmental Science and Pollution Research

- Application : This study introduces a cost-effective approach to fabricating a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) through air drying .

- Methods : Characterization techniques were employed to evaluate the microstructure and adsorption mechanism, confirming the ability of the adsorbent’s carboxyl and hydroxyl groups to eliminate various heavy metal ions in water simultaneously .

- Results : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies . It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .

2. Journal of Cell Science

- Application : The study focuses on nanobodies and the non-antibody binding scaffold proteins called Affimers . Their small size, high binding affinity and specificity provides them with many advantages compared to antibodies .

- Methods : Affimer reagents are small non-antibody binding proteins, with a molecular mass (12 kDa) ∼10 times smaller than antibodies . They are less than 4 nm in length .

- Results : Their small size enables them to better penetrate dense cytoskeletal regions within cells, as well as tissues, providing them with specific advantage for super-resolution imaging .

属性

IUPAC Name |

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKEAJYLGZEEA-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428044 |

Source

|

| Record name | (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |

CAS RN |

1217601-79-0 |

Source

|

| Record name | (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

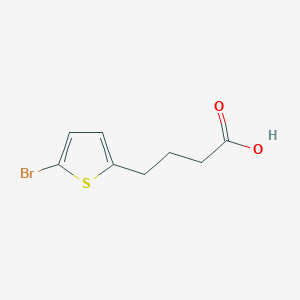

![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)